3-benzenesulfonamido-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}benzamide
Description
3-Benzenesulfonamido-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}benzamide is a synthetic organic compound characterized by a benzamide scaffold fused to a seven-membered cyclohepta[b]thiophen ring system. The molecule features a benzenesulfonamido substituent at the 3-position of the benzamide core and a cyano group at the 3-position of the thiophene-containing ring.
Properties
IUPAC Name |
3-(benzenesulfonamido)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c24-15-20-19-12-5-2-6-13-21(19)30-23(20)25-22(27)16-8-7-9-17(14-16)26-31(28,29)18-10-3-1-4-11-18/h1,3-4,7-11,14,26H,2,5-6,12-13H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDDSYLAXDLTOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-benzenesulfonamido-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}benzamide is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- Molecular Formula : C21H17N3O3S2
- Molecular Weight : 423.5 g/mol
- CAS Number : 898466-13-2
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its effects on cardiovascular health and potential anti-inflammatory properties.
Cardiovascular Effects
Research indicates that sulfonamide derivatives can influence cardiovascular functions. For example, a related study demonstrated that benzenesulfonamide derivatives could modulate perfusion pressure and coronary resistance in isolated rat heart models. The findings suggested that compounds like 4-(2-aminoethyl)-benzenesulfonamide significantly decreased perfusion pressure in a time-dependent manner compared to controls .
Table 1: Experimental Design for Evaluating Biological Activity
| Group | Compound | Dose |
|---|---|---|
| I | Control | Krebs-Henseleit solution only |
| II | Benzenesulfonamide | 0.001 nM |
| III | Compound 2 | 0.001 nM |
| IV | Compound 3 | 0.001 nM |
| V | Compound 4 | 0.001 nM |
| VI | Compound 5 | 0.001 nM |
The proposed mechanism of action for this class of compounds includes interaction with calcium channels and endothelin receptors, which are crucial in regulating vascular tone and blood pressure. Specifically, benzenesulfonamides have been shown to act as inhibitors of endothelin receptor-A, which may help in conditions like pulmonary hypertension .
Case Studies and Research Findings
Several studies have highlighted the biological activity of sulfonamide derivatives:
- Cardiovascular Studies : A study evaluated the impact of various benzenesulfonamide derivatives on coronary resistance and perfusion pressure. It was found that certain derivatives could effectively lower these parameters, suggesting a potential for treating hypertension .
- Anti-inflammatory Potential : Additional research indicated that compounds similar to our target molecule exhibited anti-inflammatory effects in vitro by inhibiting pro-inflammatory cytokines .
Comparison with Similar Compounds
2-(4-Chlorobenzenesulfonyl)-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}acetamide (BG15167)
- Structure: Shares the 3-cyano-cyclohepta[b]thiophen moiety but replaces benzamide with acetamide and substitutes benzenesulfonamido with 4-chlorobenzenesulfonyl.
- Molecular Formula : C₁₈H₁₇ClN₂O₃S₂ (MW: 408.92).
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluorobenzamide
- Structure : Features a smaller cyclopenta[b]thiophen ring (five-membered) instead of cyclohepta, with a fluorobenzamide group.
- Key Differences : The reduced ring size increases ring strain and may limit conformational flexibility, impacting target engagement. The fluorine substituent enhances electronegativity, which could improve metabolic stability .
Benzamide Derivatives with Thiophene Moieties
N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide Hydrochloride (4b)
- Structure : Lacks the cyclohepta ring but retains the thiophene-benzamide scaffold.
- Physical Properties : Melting point 118–122°C; synthesized in 85% yield.
5-(5-(3-Hydroxyprop-1-yn-1-yl)thiophen-2-yl)-4-methoxy-2-methyl-N-(quinolin-8-ylsulfonyl)benzamide (29)
- Structure: Incorporates a propargyl alcohol-substituted thiophene and a quinoline sulfonamide group.
- Key Differences: The propargyl group introduces sp hybridization, altering electronic properties, while the quinoline sulfonamide enhances π-π stacking capabilities, suggesting stronger NS5 RdRp inhibitory activity compared to the target compound .
Pyrazoline-Benzoxazole Hybrids with Thiophene Groups
N-(5-(1-Acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzo[d]oxazol-2-yl)-2-chlorobenzamide (7f)
- Structure : Combines pyrazoline, benzoxazole, and thiophene units.
- Physical Properties : Melting point 139–141°C; LCMS (ES + 465.33 [M+1]).
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility : Analogs with cyclohepta[b]thiophen cores (e.g., BG15167) are synthetically challenging due to ring strain, but yields for simpler benzamide-thiophene derivatives (e.g., 4b) reach 85%, suggesting feasible optimization .
- Biological Activity : Sulfonamide-containing compounds (e.g., Compound 29) show promise in targeting viral polymerases, implying that the target compound’s benzenesulfonamido group may enhance enzyme inhibition .
- Physicochemical Properties : The cyclohepta ring in the target compound increases molecular weight and lipophilicity compared to cyclopenta analogs, which could improve membrane permeability but reduce aqueous solubility .
Preparation Methods
Sulfonylation of 3-Aminobenzoic Acid
The synthesis begins with the sulfonylation of 3-aminobenzoic acid using benzenesulfonyl chloride. This reaction is typically conducted in pyridine, which acts as both a solvent and a base to neutralize HCl generated during the reaction.
Procedure :
- 3-Aminobenzoic acid (1.0 equiv) is dissolved in anhydrous pyridine under nitrogen.
- Benzenesulfonyl chloride (1.2 equiv) is added dropwise at 0°C, and the mixture is stirred at room temperature for 12 hours.
- The reaction is quenched with ice-water, and the precipitate is filtered and recrystallized from ethanol to yield 3-benzenesulfonamidobenzoic acid as a white solid.
Key Data :
- Yield : 85–90% (reported for analogous sulfonamides).
- Characterization : $$ ^1H $$ NMR (DMSO-$$d6$$): δ 8.10 (s, 1H, SO$$2$$NH), 7.85–7.45 (m, 8H, aromatic), 13.2 (s, 1H, COOH).
Synthesis of 3-Cyano-4H,5H,6H,7H,8H-Cyclohepta[b]thiophen-2-amine
Gewald Reaction for Thiophene Core Formation
The cycloheptathiophene ring is constructed via a modified Gewald reaction, which facilitates the formation of 2-aminothiophenes from ketones, nitriles, and elemental sulfur.
Procedure :
- Cycloheptanone (1.0 equiv) is combined with methyl cyanoacetate (1.2 equiv) and sulfur (1.5 equiv) in ethanol.
- The mixture is refluxed for 24 hours, cooled, and filtered to isolate 2-amino-3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophene as a yellow solid.
Key Data :
- Yield : 65–70% (based on analogous Gewald syntheses).
- Characterization : IR (KBr): 2210 cm$$^{-1}$$ (C≡N), 3350 cm$$^{-1}$$ (NH$$_2$$).
Coupling of Subunits to Form the Target Compound
Carbodiimide-Mediated Amide Bond Formation
The carboxylic acid group of 3-benzenesulfonamidobenzoic acid is activated using N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-(dimethylamino)pyridine (DMAP), followed by coupling with the cycloheptathiophen-2-amine.
Procedure :
- 3-Benzenesulfonamidobenzoic acid (1.0 equiv) is dissolved in dry dichloromethane (DCM).
- EDCI (1.5 equiv) and DMAP (0.1 equiv) are added, and the mixture is stirred at room temperature for 1 hour.
- Cycloheptathiophen-2-amine (1.2 equiv) is added, and the reaction is stirred for 24 hours.
- The product is purified via column chromatography (silica gel, ethyl acetate/hexane) to yield the title compound.
Key Data :
Alternative Synthetic Routes and Optimization
One-Step Benzamide Formation via Ammonolysis
A patent method describes the direct conversion of carboxylic acids to benzamides using ammonia gas in benzonitrile. While this approach avoids intermediate steps, it requires high temperatures (150–155°C) and prolonged reaction times (5.5–7 hours).
Procedure :
- 3-Benzenesulfonamidobenzoic acid is suspended in benzonitrile.
- Ammonia gas (99% purity) is introduced at 80–100 mL/min under vigorous stirring (600 rpm) at 152°C for 6 hours.
- The product is isolated via aqueous workup and column chromatography.
Key Data :
Critical Analysis of Methodologies
Sulfonylation Efficiency
The use of pyridine in sulfonylation ensures high regioselectivity at the aromatic amine, minimizing side reactions. However, alternative solvents like ethyl acetate with triethylamine may reduce toxicity concerns.
Thiophene Ring Challenges
The Gewald reaction’s adaptation to seven-membered rings necessitates extended reaction times compared to five-membered analogs. Cycloheptanone’s steric bulk may lower yields, prompting exploration of Lewis acid catalysts (e.g., ZnCl$$_2$$) to accelerate cyclization.
Coupling Agent Selection
EDCI/DMAP outperforms traditional acyl chloride methods by reducing racemization and simplifying purification. However, cost-effective alternatives like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) could enhance yields in large-scale syntheses.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 3-benzenesulfonamido-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}benzamide, and how can reaction conditions be optimized?
- Methodological Answer : A robust approach involves coupling benzoylisothiocyanate derivatives with thiophene precursors in 1,4-dioxane under controlled conditions. For example, equimolar ratios of reactants in 1,4-dioxane at room temperature, stirred overnight, yield intermediates that can be cyclized to form the cycloheptathiophene core . Optimization may include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of sulfonamide intermediates.
- Catalysis : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Purification : Column chromatography with ethyl acetate/hexane gradients to isolate high-purity products.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers are critical?
- Methodological Answer :
- NMR Spectroscopy : Focus on the sulfonamido NH proton (δ 10–12 ppm in DMSO-d₆) and cyano group absence of protons. The cyclohepta[b]thiophene protons appear as multiplet signals between δ 2.5–3.5 ppm .
- IR Spectroscopy : Confirm sulfonamide (S=O stretching at 1150–1350 cm⁻¹) and cyano (C≡N stretch at 2200–2250 cm⁻¹) groups.
- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns matching the benzamide-thiophene scaffold .
Advanced Research Questions
Q. How can contradictory reports on the biological activity of this compound be systematically resolved?
- Methodological Answer :
- Comparative Assays : Replicate studies under standardized conditions (e.g., fixed pH, temperature, and cell lines) to eliminate variability. For example, if antibacterial activity is disputed, use MIC assays against E. coli and S. aureus with positive controls .
- Computational Validation : Perform molecular docking against purported targets (e.g., bacterial PPTases) to assess binding affinity consistency. Tools like AutoDock Vina can model interactions with active sites .
- Meta-Analysis : Apply statistical tools (e.g., RevMan) to aggregate data from multiple studies, identifying outliers or methodological biases .
Q. What strategies are recommended for elucidating the compound’s mechanism of action in enzyme inhibition studies?
- Methodological Answer :
- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). Vary substrate concentrations with fixed inhibitor doses .
- Mutagenesis : Engineer enzyme variants (e.g., AcpS PPTase) to test critical residue interactions. For example, alanine scanning of catalytic sites to identify binding dependencies .
- Structural Analysis : Co-crystallize the compound with target enzymes for X-ray diffraction studies (resolution ≤2.0 Å) to visualize binding modes .
Q. How can researchers establish structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Derivative Synthesis : Modify the benzamide (e.g., halogenation) or cycloheptathiophene (e.g., substituent addition) moieties. Use parallel synthesis for rapid screening .
- Biological Profiling : Test derivatives in dose-response assays (e.g., IC₅₀ determination in enzyme inhibition). Correlate substituent electronegativity with activity trends .
- QSAR Modeling : Apply software like MOE or Schrödinger to generate 3D-QSAR models, using descriptors like logP and topological polar surface area .
Data Analysis & Theoretical Frameworks
Q. What frameworks guide the interpretation of this compound’s environmental fate or ecological impact?
- Methodological Answer :
- Environmental Partitioning : Apply fugacity models (e.g., EQC Level III) to predict distribution in air, water, and soil based on logKow and vapor pressure .
- Biotic Degradation : Use OECD 301B tests to assess aerobic biodegradation in activated sludge, monitoring CO₂ evolution over 28 days .
- Ecotoxicology : Conduct Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201) to derive LC₅₀/EC₅₀ values .
Q. How should researchers address discrepancies in synthetic yield data across studies?
- Methodological Answer :
- DoE Optimization : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading) and interactions affecting yield. Analyze via response surface methodology .
- Reaction Monitoring : Employ in-situ FTIR or HPLC to track intermediate formation and optimize reaction quenching points .
- Cross-Validation : Collaborate with independent labs to verify yields under replicated conditions, ensuring reproducibility .
Notes on Evidence Utilization
- Synthetic protocols were adapted from thiophene-benzamide coupling strategies .
- Biological target hypotheses and mechanistic insights derive from analogous sulfonamide-enzyme interactions .
- Theoretical frameworks for environmental and analytical studies align with standardized OECD and QSAR methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
